
5-Bromo-3-ethynylpyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Bromo-3-éthynylpyridin-2-ol est un composé organique de formule moléculaire C7H4BrNO. Il s'agit d'un dérivé de la pyridine, comportant un atome de brome en position 5, un groupe éthynyle en position 3 et un groupe hydroxyle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Bromo-3-éthynylpyridin-2-ol implique généralement la bromination du 3-éthynylpyridin-2-ol. Les conditions réactionnelles comprennent souvent l'utilisation de brome ou d'un réactif contenant du brome dans un solvant approprié, tel que l'acide acétique ou le dichlorométhane, à des conditions de température contrôlées afin d'assurer une bromination sélective en position 5.
Méthodes de production industrielle
Les méthodes de production industrielle du 5-Bromo-3-éthynylpyridin-2-ol peuvent impliquer des voies de synthèse optimisées pour maximiser le rendement et la pureté. Ces méthodes comprennent souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de production constante. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la recristallisation et la chromatographie, est également courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Bromo-3-éthynylpyridin-2-ol peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels au moyen de réactions de substitution nucléophile.
Réactions d'oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réactions de réduction : Le groupe éthynyle peut être réduit pour former des alcènes ou des alcanes.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'azoture de sodium ou l'hydroxyde de potassium dans des solvants polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome en conditions acides sont utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.
Principaux produits
Substitution : Les produits comprennent les dérivés azido ou autres pyridines substituées.
Oxydation : Les produits comprennent les dérivés de la pyridin-2-one.
Réduction : Les produits comprennent les pyridines substituées par l'éthyle.
4. Applications de la recherche scientifique
Le 5-Bromo-3-éthynylpyridin-2-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Il sert de sonde dans les dosages biochimiques pour étudier les interactions enzymatiques et l'inhibition.
Médecine : Il fait l'objet de recherches pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa réactivité unique et de ses propriétés structurelles.
5. Mécanisme d'action
Le mécanisme d'action du 5-Bromo-3-éthynylpyridin-2-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe éthynyle peut former des liaisons covalentes avec les résidus du site actif, entraînant l'inhibition enzymatique. L'atome de brome et le groupe hydroxyle contribuent à l'affinité de liaison et à la spécificité du composé. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Applications De Recherche Scientifique
5-Bromo-3-ethynylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromopyridin-2-ol : Il n'a pas de groupe éthynyle, ce qui le rend moins réactif dans certaines réactions chimiques.
3-Ethynylpyridin-2-ol : Il n'a pas d'atome de brome, ce qui affecte ses propriétés de liaison et sa réactivité.
5-Bromo-3-iodopyridin-2-ol : Il contient un atome d'iode supplémentaire, qui peut modifier son comportement chimique et ses applications.
Unicité
Le 5-Bromo-3-éthynylpyridin-2-ol est unique en raison de la présence à la fois de l'atome de brome et du groupe éthynyle, qui confèrent des propriétés de réactivité et de liaison distinctes. Cette combinaison en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
942589-71-1 |
|---|---|
Formule moléculaire |
C7H4BrNO |
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
5-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
Clé InChI |
LNDITHVZKILKPA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CNC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)

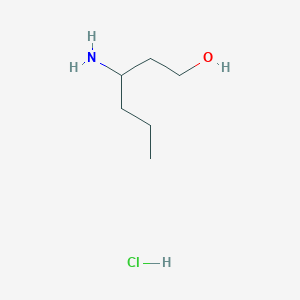
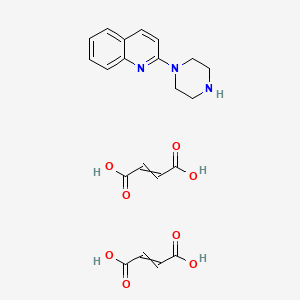
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
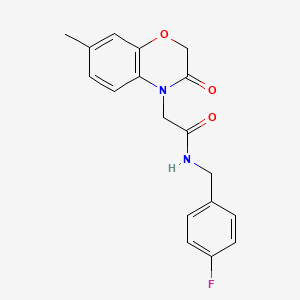
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
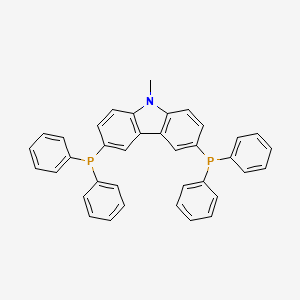
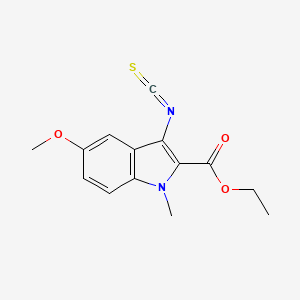
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
